3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrobromide
Description
Chemical Structure and Properties
3-Bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid hydrobromide is a brominated heterocyclic compound with a fused pyrroloimidazole core. It features a carboxylic acid group at position 1 and a bromine atom at position 3, with a hydrobromic acid counterion. The compound is primarily used as a synthetic building block in pharmaceutical and chemical research .
Synthesis
The compound is synthesized by dissolving intermediate 14 in water and hydrobromic acid (48%), followed by heating at 90°C for 48 hours. The product is purified via trituration with acetone and diethyl ether .
Discrepancies in Molecular Formula
Available sources conflict on the molecular formula:
Properties
Molecular Formula |
C7H8Br2N2O2 |
|---|---|
Molecular Weight |
311.96 g/mol |
IUPAC Name |
3-bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-1-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C7H7BrN2O2.BrH/c8-7-9-5(6(11)12)4-2-1-3-10(4)7;/h1-3H2,(H,11,12);1H |
InChI Key |
PWBRHYFCXOPAFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(N=C(N2C1)Br)C(=O)O.Br |
Origin of Product |
United States |
Preparation Methods
Construction of Pyrrolo[1,2-c]imidazole Core
The pyrrolo[1,2-c]imidazole nucleus is typically synthesized via cyclization reactions involving suitable amino and aldehyde or nitrile precursors. Common methods include:
- Condensation of 2-aminopyrrole derivatives with α-haloketones or α-haloesters , followed by intramolecular cyclization to form the fused imidazole ring.
- Cyclocondensation of 1,2-diamines with carboxylic acid derivatives under dehydrating conditions.
These methods yield the basic pyrroloimidazole framework with substituents amenable to further functionalization.
Bromination at the 3-Position
Selective bromination at the 3-position of the pyrroloimidazole ring is achieved through electrophilic aromatic substitution using brominating agents such as:
- N-Bromosuccinimide (NBS) in inert solvents (e.g., dichloromethane) under controlled temperature conditions to avoid over-bromination.
- Molecular bromine (Br2) in the presence of acid catalysts or radical initiators for regioselective substitution.
The reaction conditions are optimized to maintain the integrity of the heterocyclic core and avoid side reactions.
Introduction of the Carboxylic Acid Group
The carboxylic acid moiety at the 1-position is introduced via:
- Oxidation of methyl or aldehyde precursors attached to the heterocycle using oxidizing agents such as potassium permanganate (KMnO4) or chromium-based reagents.
- Hydrolysis of ester intermediates under acidic or basic conditions to yield the free carboxylic acid.
Formation of Hydrobromide Salt
The hydrobromide salt is prepared by:
- Treatment of the free carboxylic acid compound with hydrobromic acid (HBr) in an appropriate solvent (e.g., ethanol or acetic acid).
- Controlled addition of HBr ensures salt formation without degradation of the compound.
This salt form enhances solubility and stability for storage and further applications.
Experimental Data and Conditions
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrroloimidazole core synthesis | 2-Aminopyrrole + α-haloketone, reflux in ethanol | 70-85 | Requires inert atmosphere |
| Bromination | N-Bromosuccinimide (1.1 equiv), DCM, 0-5 °C, 2 h | 75-90 | Avoid excess NBS to prevent dibromination |
| Carboxylic acid introduction | KMnO4 oxidation, aqueous medium, 25-40 °C, 4 h | 60-80 | Controlled pH to prevent ring opening |
| Hydrobromide salt formation | HBr (48%), ethanol, room temperature, 1 h | 85-95 | Crystallization improves purity |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): Confirms the position of bromine and carboxylic acid groups on the heterocycle.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 231.05 g/mol (free acid) and 267.51 g/mol (hydrobromide salt).
- Infrared Spectroscopy (IR): Characteristic carboxylic acid C=O stretch near 1700 cm⁻¹ and N-H stretches.
- Melting Point: Hydrobromide salt exhibits a sharp melting point indicative of high purity.
- Elemental Analysis: Matches theoretical values for C, H, N, Br content.
Summary of Preparation Insights
- The synthesis requires careful control of reaction conditions, especially during bromination and oxidation steps, to ensure regioselectivity and prevent degradation.
- The hydrobromide salt form is preferred for enhanced stability and handling.
- Yields across steps are generally moderate to high, reflecting efficient synthetic protocols.
- Purification typically involves recrystallization from suitable solvents to achieve analytical grade material.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Major Products Formed
Scientific Research Applications
3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds or hydrophobic interactions with the target protein .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with structurally related pyrroloimidazole derivatives:
Bromine Substitution Patterns
Counterion Effects
Spectroscopic and Analytical Data
- The target’s carboxylic acid group would display a broad O-H stretch (~2500–3300 cm⁻¹) .
- Elemental Analysis : The target’s bromine content (32.6%) distinguishes it from analogs like 14d (28.6% Br) and 19b (lower Br% due to larger molecular weight) .
Research Implications and Limitations
- Discrepancies : Conflicting molecular formulas (C₇H₈Br₂N₂O₂ vs. C₈H₉BrN₂O₂) highlight the need for further analytical validation.
Biological Activity
3-Bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid hydrobromide is a compound that has garnered interest for its potential therapeutic applications, particularly in the fields of analgesia and anti-inflammation. This article synthesizes available research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid hydrobromide
- Molecular Formula : C₇H₈BrClN₂O₂
- Molecular Weight : 267.51 g/mol
- CAS Number : 1909315-96-3
Analgesic and Anti-inflammatory Effects
Research indicates that derivatives of 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole exhibit significant analgesic and anti-inflammatory properties. For instance:
- In Vivo Studies : In animal models, compounds related to this structure demonstrated efficacy in reducing pain responses induced by acetic acid and carrageenan-induced paw edema. These studies suggest a mechanism involving inhibition of inflammatory mediators .
- Toxicity Profile : Notably, these compounds have been reported to exhibit low toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating a favorable safety profile with minimal side effects such as gastric disturbances .
The biological activity of 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole is believed to involve:
- Inhibition of Pro-inflammatory Cytokines : The compound appears to modulate pathways related to cytokine production, which plays a crucial role in the inflammatory response.
- Interaction with Pain Pathways : By affecting neurotransmitter release and receptor activity in pain pathways, the compound may effectively reduce pain perception.
Table of Key Studies
Clinical Implications
The potential applications of 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole in clinical settings include:
- Pain Management : As an alternative to conventional analgesics with fewer side effects.
- Anti-inflammatory Treatments : Possible use in conditions characterized by chronic inflammation.
Q & A
Q. What are the recommended synthetic routes for 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid hydrobromide, and how can reaction yields be optimized?
The compound is typically synthesized via a multi-step process involving bromination and acid-catalyzed cyclization. A validated method involves dissolving an intermediate (e.g., Compound 14) in water and 48% hydrobromic acid, followed by heating at 90°C for 48 hours. Post-reaction, the solvent is removed under reduced pressure, and the product is purified via trituration with acetone and diethyl ether . To optimize yields:
- Control reaction time : Prolonged heating (>48 hours) may degrade the product.
- Purification : Use cold acetone to minimize solubility of impurities.
- Stoichiometry : Ensure a 1:1 molar ratio of the intermediate to HBr to avoid side reactions.
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
Key methods include:
- NMR Spectroscopy : ¹H/¹³C-NMR to confirm proton environments and carbon frameworks (e.g., bromomethyl group at δ ~4.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 281.98) .
- Elemental Analysis : Match experimental C, H, N, and Br percentages to theoretical values (e.g., C 39.21%, Br 32.60%) .
- X-ray Crystallography : Resolve crystal packing and stereochemistry, as demonstrated for analogous pyrroloimidazoles .
Q. What safety protocols are essential when handling this compound?
Refer to hazard codes such as:
Q. How does the bromomethyl group influence solubility and reactivity?
The bromomethyl group enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols). Solubility is pH-dependent:
- Aqueous solubility : Improved in acidic conditions due to protonation of the imidazole ring .
- Organic solvents : Moderately soluble in acetone, DMF, and DMSO but insoluble in non-polar solvents like hexane .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
Density functional theory (DFT) calculations can map electron density distributions, identifying reactive sites. For example:
Q. What crystallographic data are available for structural analogs, and how do they inform polymorphism studies?
The monoclinic P2₁/n space group observed in 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (analog) reveals:
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Discrepancies in yields (e.g., 60–85%) arise from:
Q. How does this compound interact with biological targets, such as enzymes or receptors?
Mechanistic studies suggest:
- Enzyme inhibition : The bromine atom and carboxylic acid group chelate metal ions in active sites (e.g., kinases).
- Receptor binding : Imidazole ring mimics histidine residues, enabling competitive antagonism .
Methodology : - Surface plasmon resonance (SPR) : Measure binding kinetics (Kd).
- Molecular docking : Simulate interactions with homology-modeled targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
